

Application Note: Spectrophotometric Determination of Cobalt using 2-Nitroso-1-naphthol

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Compound of Interest

Compound Name: 2-Nitroso-1-naphthol

Cat. No.: B092032

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt is an essential trace element vital for various biological processes, most notably as a core component of vitamin B12. However, elevated concentrations can be toxic. Therefore, the accurate and sensitive quantification of cobalt in various matrices, including environmental, biological, and pharmaceutical samples, is of significant importance. Spectrophotometry offers a convenient, rapid, and cost-effective method for this purpose. **2-Nitroso-1-naphthol** is a well-established organic reagent that serves as an excellent chelating agent for cobalt. It reacts with cobalt(II) ions to form a stable, intensely colored complex, allowing for its quantitative determination. In the reaction, cobalt(II) is typically oxidized to cobalt(III), which then forms a tris-chelate with the reagent.^[1] This application note provides a detailed protocol for the spectrophotometric determination of cobalt using **2-Nitroso-1-naphthol**.

Principle

The method is based on the reaction between cobalt ions and **2-Nitroso-1-naphthol** in a buffered solution to form a colored cobalt-nitrosonaphtholate complex. Although the reaction starts with Cobalt(II), it is oxidized to the more stable Cobalt(III) state during complex formation, resulting in a 1:3 stoichiometric complex of Co(III) with **2-Nitroso-1-naphthol**. The intensity of the resulting color is directly proportional to the concentration of cobalt in the sample, which

can be measured using a UV-Visible spectrophotometer. By comparing the absorbance of an unknown sample to a series of standards (a calibration curve), the cobalt concentration can be accurately determined, following Beer's Law.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of cobalt using nitroso-naphthol derivatives, compiled from various studies. These parameters can vary based on the specific isomer, solvent, and reaction conditions used.

Parameter	Value	Conditions / Notes
Wavelength of Max. Absorbance (λ_{max})	415 nm	For the $\text{Co}(\text{1N2N})_3$ complex.[3]
436.2 nm	For the $\text{Co}(\text{II})$ -[1-nitroso-2-naphthol] $_3$ complex in an anionic micellar (SDS) solution.[4]	
525 nm	Using the derivative 2-Nitroso-1-naphthol-4-sulfonic acid.[5]	
Optimal pH	5.0	For the complex with 1-nitroso-2-naphthol in a micellar solution.[4]
6.0 - 10.0	For the complex with 2-Nitroso-1-naphthol-4-sulfonic acid.[5]	
Molar Absorptivity (ϵ)	$2.05 \times 10^4 \text{ L mol}^{-1}\text{cm}^{-1}$	At 436.2 nm, indicating high sensitivity.[4]
$1.44 \times 10^4 \text{ L mol}^{-1}\text{cm}^{-1}$	At 525 nm with the sulfonic acid derivative.[5]	
Beer's Law Range	0.12 - 4.0 $\mu\text{g/mL}$	Linear calibration range for the method using 1-nitroso-2-naphthol.[4]
0.24 - 7.5 ppm	Linear range using the sulfonic acid derivative.[5]	
Stoichiometry (Cobalt:Reagent)	1:3	Formation of a tris(1-nitroso-2-naphtholato)cobalt(III) complex.[1][4]
Complex Color	Green	When formed in an anionic micellar solution.[4]
Stability	Constant for at least 3 months	The absorbance of the complex formed with the

sulfonic acid derivative is
highly stable.^[5]

Experimental Protocols

4.1. Required Apparatus and Reagents

- Apparatus:
 - UV-Visible Spectrophotometer
 - Matched quartz or glass cuvettes (1-cm path length)
 - pH meter
 - Volumetric flasks (various sizes: 50 mL, 100 mL, 1000 mL)
 - Pipettes (various sizes)
 - Analytical balance
- Reagents:
 - **2-Nitroso-1-naphthol** (Reagent grade)
 - Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) or Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
 - Ethanol, 95%
 - Sodium Acetate (CH_3COONa)
 - Acetic Acid (CH_3COOH)
 - Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
 - Deionized or distilled water

4.2. Preparation of Solutions

- Cobalt Stock Solution (1000 mg/L):
 - Accurately weigh 4.9387 g of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$.
 - Dissolve the salt in a small amount of deionized water in a beaker.
 - Quantitatively transfer the solution to a 1000 mL volumetric flask.
 - Dilute to the mark with deionized water and mix thoroughly.
- Cobalt Standard Solution (10 mg/L):
 - Pipette 10.0 mL of the 1000 mg/L cobalt stock solution into a 1000 mL volumetric flask.
 - Dilute to the mark with deionized water and mix thoroughly. This working solution should be prepared fresh.
- **2-Nitroso-1-naphthol** Reagent Solution (e.g., 0.1% w/v):
 - Weigh 0.1 g of **2-Nitroso-1-naphthol**.
 - Dissolve it in 100 mL of 95% ethanol. If solubility is an issue, gentle warming or sonication can be applied. Prepare this solution fresh daily as it can degrade.
- Acetate Buffer Solution (pH 5):
 - Dissolve approximately 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.
 - Add glacial acetic acid dropwise while monitoring with a pH meter until the pH reaches 5.0.
 - Transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.

4.3. Preparation of Calibration Curve

- Pipette aliquots of the 10 mg/L cobalt standard solution (e.g., 0, 1.0, 2.5, 5.0, 7.5, and 10.0 mL) into a series of 50 mL volumetric flasks. This will create standards with concentrations of

0, 0.2, 0.5, 1.0, 1.5, and 2.0 mg/L, respectively.

- Add 5 mL of the acetate buffer solution (pH 5) to each flask.
- Add 2 mL of the 0.1% **2-Nitroso-1-naphthol** reagent solution to each flask and mix well.
- Allow the flasks to stand for at least 30 minutes for full color development.
- Dilute each solution to the 50 mL mark with deionized water and invert several times to ensure homogeneity.
- Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λ_{max}), approximately 415-436 nm.[\[3\]](#)[\[4\]](#)
- Use the "0" concentration standard (the reagent blank) to zero the spectrophotometer.
- Measure the absorbance of each of the other standard solutions.
- Plot a graph of Absorbance versus Cobalt Concentration (mg/L). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

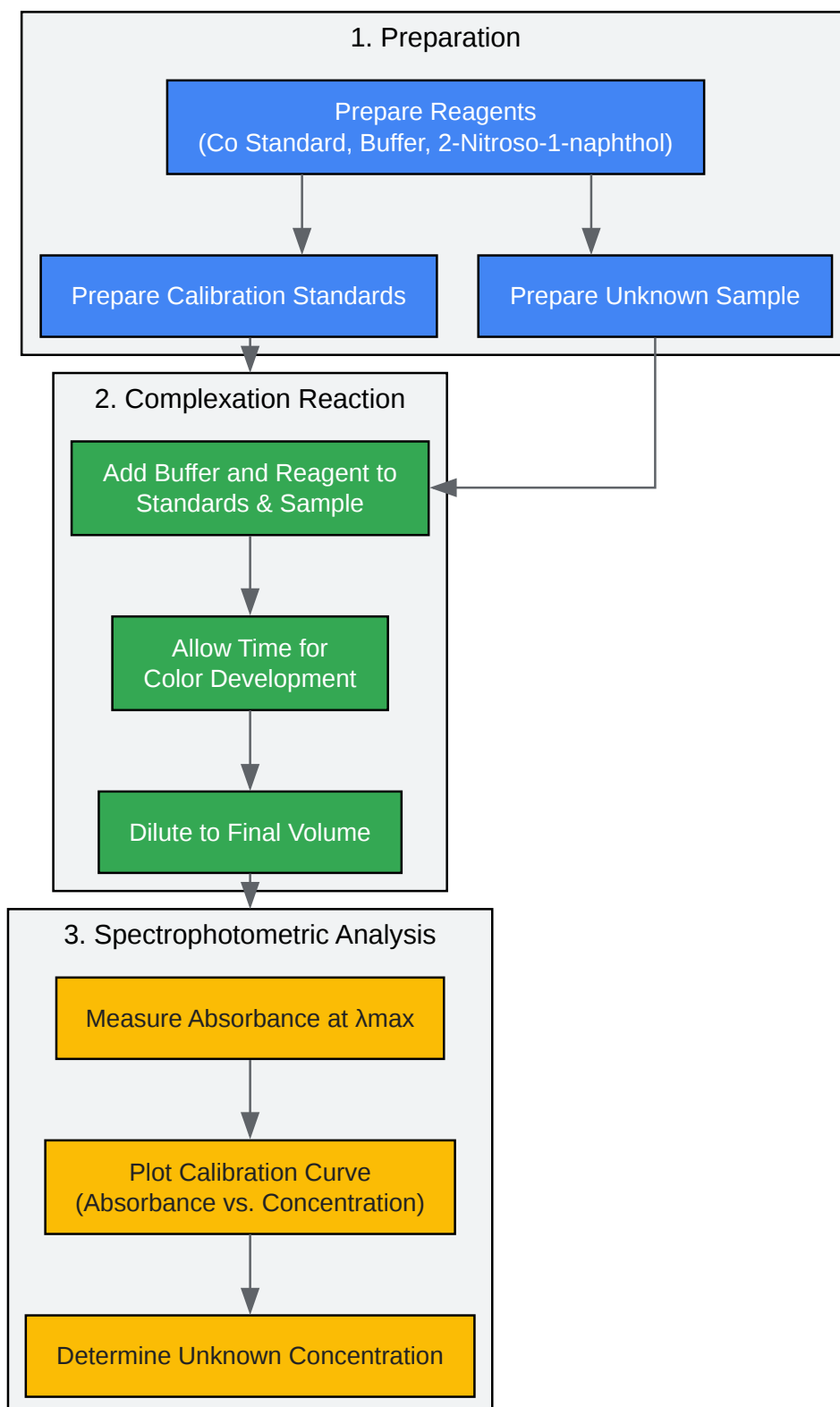
4.4. Analysis of Unknown Sample

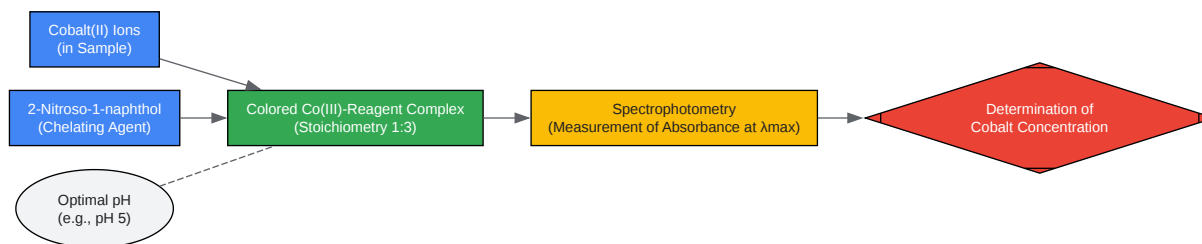
- Prepare the sample solution. If the sample is solid, it may require acid digestion. If it is a liquid, it may need filtration or pH adjustment. The final solution should be clear and colorless.
- Pipette a suitable aliquot of the unknown sample into a 50 mL volumetric flask, ensuring the final cobalt concentration falls within the range of the calibration curve.
- Repeat steps 2-5 from the "Preparation of Calibration Curve" protocol.
- Measure the absorbance of the prepared sample solution at the same λ_{max} .
- Determine the concentration of cobalt in the sample by either reading directly from the calibration curve or using the linear regression equation ($y = mx + c$) derived from the curve.

Interferences

Several metal ions can interfere with the determination of cobalt by forming colored complexes with **2-Nitroso-1-naphthol**. Major interfering ions include Iron(II, III), Copper(II), Nickel(II), Vanadium(V), and Molybdenum(VI).^[6] The addition of masking agents like citrate or fluoride, or prior separation steps such as solvent extraction, may be necessary to eliminate these interferences for complex matrices.^[6]

Visualized Workflows and Relationships





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